molecular formula C17H24N2O2 B11837240 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane

Katalognummer: B11837240
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: VFWSLZMIAPYHQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane is a heterocyclic compound with the molecular formula C17H24N2O2. It is characterized by a spirocyclic structure, which includes a diazaspiroheptane core. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural features .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane can be synthesized through various methods. One common approach involves the reaction of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with benzyl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce various benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    1-Boc-2,6-diazaspiro[3.3]heptane: Lacks the benzyl group, making it less hydrophobic.

    1-Boc-6-oxa-2,6-diazaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, altering its electronic properties.

    tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate: Features a ketone group, which affects its reactivity.

Uniqueness: 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane is unique due to its benzyl substituent, which enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This structural feature distinguishes it from other spirocyclic compounds and contributes to its versatility in research and industrial applications .

Eigenschaften

Molekularformel

C17H24N2O2

Molekulargewicht

288.4 g/mol

IUPAC-Name

tert-butyl 2-benzyl-2,6-diazaspiro[3.3]heptane-7-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)14-17(10-18-14)11-19(12-17)9-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3

InChI-Schlüssel

VFWSLZMIAPYHQJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1C2(CN1)CN(C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.